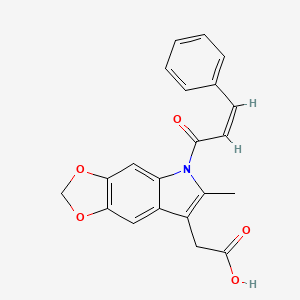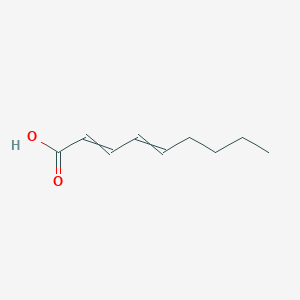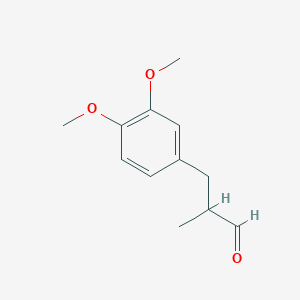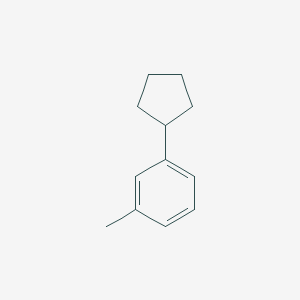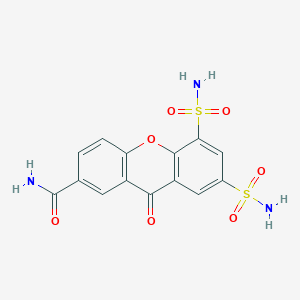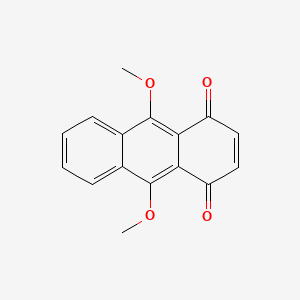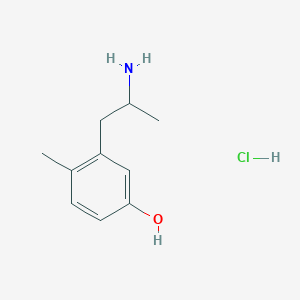
3-(2-Aminopropyl)-4-methylphenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopropyl)-4-methylphenol;hydrochloride is an organic compound with the molecular formula C10H16ClNO It is a derivative of phenol and is characterized by the presence of an aminopropyl group and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-4-methylphenol;hydrochloride typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions involving propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The final product is obtained through a four-step reaction sequence . This method is noted for its ease of operation, environmental friendliness, and high yield, making it suitable for industrial-scale production.
化学反応の分析
Types of Reactions
3-(2-Aminopropyl)-4-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
3-(2-Aminopropyl)-4-methylphenol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(2-Aminopropyl)-4-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to various physiological effects, including mydriasis (pupil dilation) and increased heart rate .
類似化合物との比較
Similar Compounds
4-Hydroxyamphetamine:
5-(2-Aminopropyl)benzofuran (5-APB): A psychoactive compound with stimulant-like properties.
Uniqueness
3-(2-Aminopropyl)-4-methylphenol;hydrochloride is unique due to its specific structural features and the combination of its aminopropyl and methyl groups. This gives it distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
42061-96-1 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
3-(2-aminopropyl)-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-4-10(12)6-9(7)5-8(2)11;/h3-4,6,8,12H,5,11H2,1-2H3;1H |
InChIキー |
QLBSUJSFZMJEMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)CC(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

